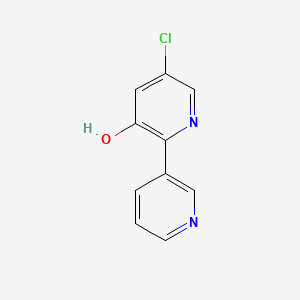

5-Chloro-2-(pyridin-3-yl)pyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

5-chloro-2-pyridin-3-ylpyridin-3-ol |

InChI |

InChI=1S/C10H7ClN2O/c11-8-4-9(14)10(13-6-8)7-2-1-3-12-5-7/h1-6,14H |

InChI Key |

HUDSDJDURMELHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=C(C=N2)Cl)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the proton. The integration of these signals would correspond to the number of protons of each type. Furthermore, the splitting pattern (multiplicity) of each signal, arising from spin-spin coupling with neighboring protons, would provide valuable information about the connectivity of the atoms.

Expected ¹H NMR Data:

| Predicted Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Pyridinol-H4 | --- | Doublet |

| Pyridinol-H6 | --- | Doublet |

| Pyridin-H2' | --- | Singlet/Doublet |

| Pyridin-H4' | --- | Doublet of doublets |

| Pyridin-H5' | --- | Doublet of doublets |

| Pyridin-H6' | --- | Doublet of doublets |

| OH | --- | Broad Singlet |

Note: The actual chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, bonded to an electronegative atom).

Expected ¹³C NMR Data:

| Predicted Carbon | Predicted Chemical Shift (ppm) |

| Pyridinol-C2 | --- |

| Pyridinol-C3 | --- |

| Pyridinol-C4 | --- |

| Pyridinol-C5 | --- |

| Pyridinol-C6 | --- |

| Pyridin-C2' | --- |

| Pyridin-C3' | --- |

| Pyridin-C4' | --- |

| Pyridin-C5' | --- |

| Pyridin-C6' | --- |

Note: The actual chemical shifts would need to be determined from an experimental spectrum.

Advanced NMR Techniques (e.g., 2D NMR)

To definitively assign all proton and carbon signals and to further confirm the molecular structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition with a high degree of confidence. The expected monoisotopic mass would be calculated based on the elemental formula C₁₀H₇ClN₂O.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound by separating it from any impurities. The mass spectrometer would then provide the mass of the eluting compound, confirming its identity. The retention time from the liquid chromatography would also serve as a characteristic identifier for the compound under specific analytical conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy would be expected to reveal characteristic absorption bands corresponding to its key structural features.

The molecule contains a hydroxyl (-OH) group, a carbon-chlorine (C-Cl) bond, and two pyridine (B92270) rings. The expected IR absorption bands would include:

A broad absorption band for the O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹.

Multiple sharp bands for the aromatic C-H stretching vibrations, usually appearing above 3000 cm⁻¹.

Absorptions for the C=C and C=N stretching vibrations within the pyridine rings, found in the 1400-1600 cm⁻¹ region.

A stretching vibration for the C-Cl bond, which would be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Without experimental data, a specific data table cannot be generated.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular structure of this compound in the solid state.

A crystallographic study would yield key parameters such as:

The crystal system and space group, which describe the symmetry of the crystal lattice.

The unit cell dimensions (a, b, c, α, β, γ).

The precise bond lengths and bond angles between all atoms in the molecule.

Information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the packing of molecules in the crystal.

No published crystal structure for this specific compound could be located, and therefore, a table of crystallographic data cannot be provided.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of a compound and for separating it from impurities or other components in a mixture. helixchrom.comhelixchrom.comsielc.com For a compound like this compound, a reversed-phase HPLC method would likely be employed. researchgate.net

The development of an HPLC method would involve optimizing several parameters:

Stationary Phase: A C18 column is a common choice for separating aromatic compounds. researchgate.net

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, would be used. The composition could be delivered isocratically (constant composition) or as a gradient (changing composition). helixchrom.comsielc.com

Detection: A UV detector would be suitable, as the pyridine rings are chromophores that absorb UV light. sielc.com

The result of an HPLC analysis is a chromatogram, which would show a peak for this compound at a specific retention time. The purity of the sample can be determined by the relative area of this peak compared to the areas of any impurity peaks. As no specific HPLC methods for this compound have been published, a data table with experimental conditions cannot be created.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

The electronic structure, which governs the molecule's chemical behavior, can also be thoroughly investigated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Molecular Properties of Pyridine (B92270) Derivatives

| Property | Pyridine | 3-Chloropyridine | 3-Hydroxypyridine |

| HOMO Energy (eV) | -6.78 | -7.02 | -6.45 |

| LUMO Energy (eV) | -0.54 | -0.89 | -0.32 |

| HOMO-LUMO Gap (eV) | 6.24 | 6.13 | 6.13 |

| Dipole Moment (Debye) | 2.22 | 1.87 | 2.98 |

Note: The data in this table is illustrative and based on general trends for substituted pyridines. Actual values for 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol would require specific calculations.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity and stability of molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can provide a wealth of information through the analysis of various reactivity descriptors. nih.gov

Global reactivity descriptors derived from the conceptual DFT framework, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), offer quantitative measures of a molecule's reactivity. nih.gov For instance, the electrophilicity index helps to classify the molecule as a strong or marginal electrophile, which is crucial for predicting its behavior in chemical reactions.

Local reactivity descriptors, like the Fukui functions and dual descriptor, can identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. This information is invaluable for understanding reaction mechanisms and designing new synthetic pathways. The stability of this compound can be assessed by calculating its total energy and comparing it to that of its isomers or potential degradation products. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Given the prevalence of pyridine-based structures in pharmaceuticals, molecular docking simulations are a critical tool for investigating the potential of this compound as a biologically active agent. nih.govresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov

In a typical docking study, a three-dimensional model of a target protein is used, and the this compound molecule is placed in the binding site. The simulation then explores various conformations and orientations of the ligand, scoring them based on a force field that accounts for van der Waals interactions, electrostatic interactions, and hydrogen bonding. The results can identify key amino acid residues that interact with the ligand and provide insights into the mode of action. nih.gov For example, the nitrogen atoms of the pyridine rings and the hydroxyl group could act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with the protein. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comdmed.org.ua While a specific QSAR model for this compound would require a dataset of structurally related compounds with measured biological activities, the principles of QSAR can be discussed in the context of this molecule. chemrevlett.comnih.gov

A QSAR model is built by calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity. chemrevlett.com Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. For this compound, relevant descriptors might include its molecular weight, logP (a measure of lipophilicity), and various electronic parameters. chemrevlett.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization and identification of new compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. These calculated shifts, when compared with experimental data, can aid in the definitive assignment of signals and the confirmation of the molecular structure. Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated and used to simulate the IR spectrum. This allows for the assignment of experimental IR absorption bands to specific molecular motions, such as C-H stretching, C=N stretching, and O-H bending.

Table 2: Predicted Spectroscopic Data for a Hypothetical Chloro-substituted Pyridinol

| Technique | Parameter | Predicted Value |

| 1H NMR | Chemical Shift (ppm) | 7.2 - 8.5 |

| 13C NMR | Chemical Shift (ppm) | 110 - 160 |

| IR | O-H Stretch (cm-1) | ~3400 |

| IR | C=N Stretch (cm-1) | ~1600 |

Note: These are generalized predictions. Accurate values for this compound would require specific quantum chemical calculations.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The presence of a hydroxyl group and two nitrogen atoms in this compound suggests its potential to participate in hydrogen bonding, which can significantly influence its physical and biological properties. nih.govacs.org Computational methods can be used to analyze both intramolecular and intermolecular hydrogen bonding networks.

Intramolecular hydrogen bonds, if present, can affect the molecule's conformation and reactivity. Intermolecular hydrogen bonds are crucial in determining the crystal packing of the solid state and the solvation properties in different media. nih.gov Quantum chemical calculations can be used to determine the strength and geometry of these hydrogen bonds. researchgate.netresearchgate.net Furthermore, other non-covalent interactions, such as π-π stacking between the pyridine rings, can also be investigated. Understanding these interactions is essential for predicting the material properties of the compound and its behavior in a biological environment.

Structure Activity Relationship Sar Investigations of Pyridine Derivatives

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The substitution pattern on the pyridine (B92270) rings is a critical determinant of biological efficacy and selectivity. The nature, position, and size of substituents can profoundly alter the electronic properties, lipophilicity, and steric profile of the parent molecule, thereby influencing its interaction with target receptors or enzymes. nih.gov

Research on various pyridine-containing scaffolds has consistently shown that even minor modifications can lead to significant changes in activity. For instance, in a series of 2,4-disubstituted pyridine derivatives, the nature of the substituent at the 4-position was found to greatly influence the compound's bioavailability and ability to penetrate biological barriers. nih.gov Generally, the introduction of different functional groups, such as electron-donating or electron-withdrawing groups, can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions. nih.gov

For example, in a study of pyrazolopyridinyl pyrimidine (B1678525) derivatives, modifying the amino substituents had a significant impact on inhibitory activity, with smaller alkyl or cycloalkane groups leading to better activity, suggesting a sensitivity to steric effects within the binding site. nih.gov Another study on N-(pyridin-3-yl)acetamide derivatives highlighted how different substitutions on the acetamide (B32628) and pyridine rings influenced their interaction with PIM-1 kinase. researchgate.net

Table 1: Effect of Substitution on Urease Inhibitory Activity of Pyridinylpiperazine Derivatives

| Compound | Substituent (R) | Position | IC₅₀ (µM) |

| 5b | -Cl | ortho | 2.13 ± 0.82 |

| 5e | -Br | ortho | 4.47 ± 0.44 |

| 5d | -Cl | para | 8.25 ± 0.41 |

| 5j | -NO₂ | para | 4.19 ± 0.41 |

| 5m | -CH₃ | para | 9.37 ± 0.40 |

| 5o | -OCH₃ | para | 5.21 ± 0.47 |

This table illustrates how different electron-withdrawing and electron-donating groups at various positions on an N-arylpropionamide moiety affect the urease inhibitory activity of pyridinylpiperazine derivatives. Data sourced from a study on pyridylpiperazine hybrid derivatives. nih.gov

Role of the Chloro Substituent in Modulating Activity

The chloro substituent at the 5-position of the pyridin-3-ol ring plays a multifaceted role in modulating the compound's activity. The introduction of a chlorine atom into a biologically active molecule can substantially alter its intrinsic properties. eurochlor.orgresearchgate.net

One of the primary effects of the chlorine atom is its strong electron-withdrawing inductive effect, which can polarize the pyridine ring. researchgate.net This polarization can influence the acidity of the nearby hydroxyl group and the basicity of the pyridine nitrogen, thereby affecting potential interactions with a biological target. eurochlor.org Furthermore, the presence of chlorine increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and access hydrophobic pockets within a receptor or enzyme. researchgate.net In some cases, the chlorine atom itself can participate in specific interactions, such as halogen bonding, with the target protein, contributing to binding affinity. researchgate.net The position of the chlorine atom is crucial; for instance, in a series of benzothiadiazine 1,1-dioxides, the position of the chloro substituent strongly affected the activity on insulin-secreting cells.

Table 2: Influence of Chloro Substitution on Antibacterial Activity of Azetidinone Derivatives

| Compound | Aryl Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 5a | Phenyl | 100 | 250 |

| 5b | 4-Chlorophenyl | 50 | 100 |

| 5c | 2-Chlorophenyl | 50 | 100 |

| 5d | 2,4-Dichlorophenyl | 25 | 50 |

This table demonstrates the enhanced antibacterial activity of 2-azetidinone derivatives with the addition of chloro substituents on the phenyl ring. Data adapted from a study on N-substituted-3-chloro-2-azetidinones. mdpi.com

Influence of the Pyridyl Moiety and its Position on Pharmacological Profiles

The presence of a second pyridine ring, specifically a pyridin-3-yl moiety at the 2-position, defines the compound as a bipyridine derivative. Bipyridine structures are common scaffolds in pharmacologically active compounds and coordination chemistry due to their ability to chelate metal ions and participate in various non-covalent interactions. nih.gov

The position of the nitrogen atom in the second ring is critical. The pyridin-3-yl (meta-pyridyl) linkage, as seen in the title compound, results in a specific geometric and electronic profile compared to pyridin-2-yl (ortho-pyridyl) or pyridin-4-yl (para-pyridyl) analogues. This orientation dictates the vector and distance between the nitrogen atoms of the two rings, which is often a key factor for fitting into a specific binding site. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, significantly contributing to the binding energy and specificity of the ligand-receptor interaction. researchgate.net The reactivity and stability of pyridyl derivatives can also be influenced by the linkage; for example, 2-pyridyl boronic acid derivatives are known to have poor stability, making the synthesis of 2,2'-bipyridines more challenging than their 3,3' or 4,4' counterparts. nih.gov

Hydroxyl Group Contribution to Receptor Binding and Activity

The hydroxyl group at the 3-position of the pyridine ring is a key pharmacophoric feature. Hydroxyl groups are pivotal in drug-receptor interactions as they can function as both hydrogen bond donors and acceptors. nih.gov This dual capability allows for the formation of strong and directional interactions with amino acid residues such as aspartate, glutamate, serine, or histidine in a protein's active site.

The acidity of the phenolic hydroxyl group in a pyridin-3-ol system is influenced by the electronic effects of other substituents on the ring, such as the chloro group at the 5-position. researchgate.net The specific location of the hydroxyl group is critical for biological activity. Its placement determines the geometry of potential hydrogen bonds, and moving it to a different position on the pyridine ring would likely result in a significant loss or alteration of activity by disrupting the optimal binding orientation. nih.gov In many biologically active compounds, the hydroxyl group is essential for anchoring the molecule within the binding pocket of its target. researchgate.net

Mechanistic and Enzymatic Interaction Studies

Enzyme Inhibition Assays and Kinetics

The core structure of 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol, specifically the 5-chloro-3-pyridinol moiety, has been instrumental in the design of targeted enzyme inhibitors. Through esterification, this scaffold has been elaborated to create derivatives with significant inhibitory activity against various enzymes.

Derivatives of 5-chloro-3-pyridinol have emerged as a potent class of inhibitors targeting the 3C-like protease (3CLpro) of coronaviruses, an enzyme essential for viral replication. nih.govmdpi.com The primary mechanism of these inhibitors involves the acylation of the catalytic cysteine residue (Cys-145) within the active site of the 3CLpro enzyme. mdpi.com This action forms a covalent bond, effectively inactivating the enzyme. mdpi.com

Research efforts have led to the synthesis of a series of 5-chloropyridinyl ester derivatives, which have demonstrated potent enzymatic and antiviral activities against both SARS-CoV and SARS-CoV-2. nih.govmdpi.com In one study, an indole-4-carboxylic acid derivative incorporating the 5-chloropyridinyl ester showed a remarkable IC₅₀ value of 30 nM against SARS-CoV 3CLpro. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing these inhibitors. For instance, the position of the ester group on the indole (B1671886) ring is critical for potency. nih.govmdpi.com An N-allyl substituent on an indole derivative was found to improve the inhibitory potency by over fivefold compared to the parent compound. mdpi.com Furthermore, esters derived from common nonsteroidal anti-inflammatory drugs (NSAIDs) like (R)-naproxen have also shown significant inhibitory activity, with one such derivative exhibiting a SARS-CoV-2 3CLpro IC₅₀ value of 160 nM. nih.gov The antiviral efficacy of these compounds has been confirmed in cell-based assays, with some derivatives showing activity comparable to the antiviral drug remdesivir. mdpi.comnih.gov

| Derivative Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| Indole-4-carboxylic acid 5-chloropyridinyl ester | 30 (SARS-CoV) | nih.gov |

| Compound 1 (Indole chloropyridinyl ester) | 250 | mdpi.com |

| Compound 7d (N-allyl indole derivative) | 73 | mdpi.com |

| (R)-Naproxen-derived ester (9a) | 160 | nih.gov |

| Acetoxysalicylic acid-derived ester (6a) | 360 | nih.gov |

| (S)-Naproxen-derived ester (8a) | 670 | nih.gov |

| Racemic ibuprofen-derived ester (10a) | 810 | nih.gov |

No research findings directly link this compound or its close derivatives to the modulation of VEGFR-2 or CHK1 kinase activity.

There is no available data on the inhibitory activity of this compound against cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

Ligand-Receptor Binding Affinity Studies

Information regarding the binding affinity and subtype selectivity of this compound for sigma receptors is not available in published research.

There are no studies detailing any allosteric binding site interactions for this compound.

Information regarding the mechanistic and enzymatic interaction of this compound is not available in publicly accessible research literature.

Following a comprehensive search of scientific databases and scholarly articles, no specific studies detailing the mechanistic insights into biological activity or metal complexation for the chemical compound this compound were identified. Consequently, the requested article sections on its enzymatic interactions and ligand dissociation constants cannot be generated.

The available literature focuses on other pyridine (B92270) derivatives and their general biological activities, but does not provide the specific mechanistic or biophysical data required to fulfill the user's request for this compound. Further research on this specific compound is needed before a detailed analysis of its biological and chemical interaction profile can be provided.

Advanced Biological Research of Pyridine Based Compounds Pre Clinical Focus

In Vitro Antimicrobial Efficacy Assessments

No specific data regarding the in vitro antimicrobial efficacy of 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol has been found in published scientific literature. Research into related chloro-substituted pyridine (B92270) or pyridinol compounds exists, but direct studies on the target molecule are absent.

A comprehensive search did not yield any studies that have evaluated the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, no data on its minimum inhibitory concentration (MIC) or spectrum of activity is available.

There are no available scientific reports detailing the in vitro antifungal activity of this compound. Studies on other chloro-substituted heterocyclic compounds have shown antifungal potential, but these findings cannot be directly attributed to the specific compound .

No published research was found that investigates the potential of this compound to inhibit biofilm formation in any microbial species. The capacity of this compound to interfere with bacterial adhesion, microcolony formation, or the production of extracellular polymeric substances has not been documented.

Antiviral Properties and Mechanisms of Action

There is no publicly available research on the antiviral properties of this compound. Consequently, no information exists regarding its efficacy against any viral pathogens or its potential mechanisms of action, such as the inhibition of viral entry, replication, or release.

Antiproliferative Activity in Cellular Models

An extensive literature search did not uncover any studies investigating the antiproliferative or cytotoxic effects of this compound in any cancer or other cellular models. Data regarding its potential to inhibit cell growth, induce apoptosis, or affect the cell cycle is not available.

Drug Resistance Development Studies

As there is no established antimicrobial or antiproliferative activity for this compound, no studies on the development of drug resistance to this compound have been conducted or published.

Cellular Potency and Selectivity Investigations

Following a comprehensive review of publicly available scientific literature and databases, no specific preclinical data regarding the cellular potency or selectivity of the compound this compound was identified. Extensive searches were conducted using the compound's chemical name and its Chemical Abstracts Service (CAS) number (2059966-72-0) in combination with terms such as "cellular potency," "selectivity," "in vitro studies," "IC50," and "preclinical research."

Consequently, without any available data, it is not possible to provide a detailed analysis, research findings, or data tables concerning the cellular potency and selectivity of this specific compound. Further experimental research would be required to determine its biological profile.

Intellectual Property and Patent Landscape Analysis

Analysis of Synthetic Routes in Patented Inventions

A direct patent search for the synthesis of 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol (CAS No. 2059966-72-0) did not yield specific patented inventions outlining its exact preparation. However, the patent literature for structurally related compounds provides valuable insights into potential synthetic strategies that could be adapted for its production.

One such example is found in the patent for the synthesis of 5-chloro-2,3-dihydroxypyridine google.com. This patented method offers a plausible, multi-step synthetic pathway that could be modified to yield the target compound. The general approach described involves the chemical transformation of a readily available starting material through a series of reactions.

The patented synthesis for 5-chloro-2,3-dihydroxypyridine begins with 2-amino-5-chloropyridine (B124133). The process unfolds through the following key steps google.com:

Diazotization: The initial step involves the diazotization of 2-amino-5-chloropyridine to produce 2-hydroxy-5-chloropyridine.

Nitration: The resulting intermediate is then nitrated to form 2-hydroxy-3-nitro-5-chloropyridine.

Reduction: The nitro group is subsequently reduced to an amino group, yielding 2-hydroxy-3-amino-5-chloropyridine.

Final Diazotization and Hydrolysis: A final diazotization reaction, followed by hydrolysis, converts the amino group to a hydroxyl group, affording the final product, 5-chloro-2,3-dihydroxypyridine google.com.

To adapt this patented route for the synthesis of this compound, a key modification would be required. Instead of starting with 2-amino-5-chloropyridine, a plausible precursor would be 5-chloro-2-(pyridin-3-yl)pyridin-2-amine. This intermediate would then undergo a similar sequence of diazotization and hydrolysis to introduce the hydroxyl group at the 3-position. The core chemical logic of using a diazotization reaction to install a hydroxyl group on the pyridine (B92270) ring is a well-established and patent-defensible strategy in heterocyclic chemistry.

The table below outlines a hypothetical synthetic route based on the principles disclosed in the patent for 5-chloro-2,3-dihydroxypyridine google.com.

| Step | Starting Material | Key Reagents | Intermediate/Product | Patented Analogue Step google.com |

| 1 | 5-Chloro-2-(pyridin-3-yl)pyridin-2-amine | NaNO₂, H₂SO₄ | 5-Chloro-2-(pyridin-3-yl)pyridin-3-diazonium salt | Diazotization of 2-hydroxy-3-amino-5-chloropyridine |

| 2 | 5-Chloro-2-(pyridin-3-yl)pyridin-3-diazonium salt | H₂O, Heat | This compound | Hydrolysis of the diazonium salt |

This analysis suggests that while a direct "recipe" for synthesizing this compound is not explicitly laid out in a single patent, the fundamental chemical transformations required are well-represented in the broader patent literature for pyridine derivatives.

Patent Filings for Novel Pyridine Derivatives with Similar Scaffolds

The 2-(pyridin-3-yl)pyridine scaffold is a recurring motif in medicinal chemistry and has been the subject of numerous patent filings. These patents typically claim a genus of compounds, defined by a core structure and a range of possible substituents, for the treatment of various diseases. An analysis of these filings reveals key trends in the therapeutic areas being explored and the types of structural modifications being patented.

Patents have been granted for pyridine derivatives with similar core structures for a range of applications, including their use as RET inhibitors for cancer therapy and as LPA1 receptor modulators for treating fibrotic diseases wipo.intgoogle.com. For instance, patent WO/2016/127074 describes 2-(pyridin-3-yl)-pyrimidine derivatives as potent RET inhibitors wipo.int. While not a direct pyridine-pyridine linkage, the 2-substituted pyridine core is a key feature. Similarly, patent WO2020254408A1 covers a broad class of pyridin-3-yl derivatives for their activity as LPA1 receptor antagonists google.com.

Another significant area of patent activity for related scaffolds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. U.S. Patent 5,861,419 specifically claims substituted pyridines, including compounds like 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-ethyl-5-pyridinyl)pyridine, for treating inflammatory diseases google.com. These patents highlight the utility of the substituted bi-aryl pyridine scaffold in targeting key enzymes involved in disease pathways.

The table below summarizes representative patent filings for compounds featuring scaffolds similar to this compound.

| Patent Number | Title | Representative Scaffold/Compound Class | Therapeutic Application |

| WO/2016/127074 | 2-(Pyridin-3-yl)-pyrimidine derivatives as RET inhibitors | 2-(Pyridin-3-yl)-pyrimidine | Cancer (RET-associated) wipo.int |

| WO2020254408A1 | Pyridin-3-yl derivatives | General Pyridin-3-yl derivatives | Fibrotic diseases (LPA1 receptor modulators) google.com |

| US5861419A | Substituted pyridines as selective cyclooxygenase-2 inhibitors | 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-ethyl-5-pyridinyl)pyridine | Inflammation google.com |

| US9663489B2 | Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine | 3-(Pyrazol-1-yl)pyridine | Agrochemical intermediates google.com |

These filings indicate a robust and ongoing interest in the development of novel pyridine derivatives for a wide array of therapeutic targets. The core 2-(pyridin-3-yl)pyridine structure, with its versatile substitution patterns, remains a privileged scaffold in drug discovery.

Freedom-to-Operate Analysis for Research and Development

A freedom-to-operate (FTO) analysis is a crucial step in the research and development of a new compound, as it assesses the risk of infringing on the intellectual property rights of third parties. For this compound, a detailed FTO analysis reveals a nuanced landscape.

Based on a comprehensive search of publicly available patent databases, there appear to be no patents that specifically claim the compound this compound as a composition of matter. Furthermore, no patents were identified that explicitly describe a method of synthesis for this specific molecule.

This absence of direct patent protection suggests a potential freedom-to-operate for the synthesis and use of this compound in a research and development context. Researchers may be able to produce and investigate the properties of this compound without infringing on existing composition of matter or method of manufacture claims.

However, several important caveats must be considered:

Broad Genus Claims: While no patent explicitly names this compound, it is possible that the compound falls within the scope of a broader genus claim in a patent for a family of related pyridine derivatives google.com. Such claims often define a core structure and a wide range of possible substituents, potentially encompassing the target compound. A thorough legal analysis of the claims in patents for similar scaffolds would be necessary to definitively rule out this possibility.

Use Patents: The freedom to synthesize and possess a compound does not automatically confer the freedom to use it for a specific application. It is possible that patents exist which claim the use of compounds with a similar structure for a particular therapeutic purpose (e.g., as a kinase inhibitor or an anti-inflammatory agent). If the intended research on this compound aligns with a patented use, it could constitute an infringement.

Pending Applications: Patent applications are often not published for up to 18 months after their initial filing date. Therefore, there may be pending, unpublished applications that could mature into patents claiming this compound.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The efficient and versatile synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of modern organic chemistry. Future research into 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol will likely focus on developing novel synthetic routes that offer improved yields, scalability, and access to a wider range of analogues. Current methodologies for creating substituted pyridines often rely on multi-step processes. Emerging strategies, however, are moving towards more streamlined approaches.

One promising avenue is the use of multi-component reactions, which allow for the assembly of complex molecules like functionalized pyridines from simple precursors in a single step. researchgate.net Three-component synthesis methods, for instance, have been developed to produce highly functionalized pyridines that can serve as precursors for further elaboration. nih.gov Another area of exploration involves transition-metal-catalyzed cross-coupling reactions. Techniques such as Suzuki and Stille couplings are powerful tools for forming the biaryl linkage between the two pyridine rings, a key step in the synthesis of the target molecule. The development of more efficient catalysts and milder reaction conditions will be crucial for making these processes more environmentally friendly and cost-effective.

| Synthetic Strategy | Description | Potential Advantages for Synthesis |

| Multi-Component Reactions | Combining three or more reactants in a single pot to form a complex product. | Increased efficiency, reduced waste, shorter reaction times. |

| Transition-Metal Catalysis | Using catalysts (e.g., palladium, nickel) to facilitate C-C bond formation. | High yields, good functional group tolerance, regioselectivity. |

| C-H Activation | Directly functionalizing carbon-hydrogen bonds to build molecular complexity. | Atom economy, reduced need for pre-functionalized starting materials. |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch flasks. | Improved safety, better process control, easier scalability. |

Further research into C-H activation could also revolutionize the synthesis of such compounds by allowing for the direct coupling of pyridine feedstocks, thereby minimizing the need for pre-functionalization and reducing the number of synthetic steps.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and materials science. nih.govspringernature.com These computational tools can analyze vast datasets to identify patterns and make predictions about the properties and activities of novel compounds, significantly accelerating the research and development process. mdpi.com For this compound, AI and ML could be applied in several key areas.

| AI/ML Application | Description | Potential Impact on Research |

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict biological activity based on chemical structure. | Rapidly screen virtual libraries of analogues for potential therapeutic activity. |

| ADMET Prediction | Algorithms trained to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of candidates with poor drug-like properties, reducing late-stage failures. |

| De Novo Design | Generative models that create novel molecular structures with optimized properties. | Design of new derivatives with improved potency, selectivity, or other desired characteristics. |

| Target Prediction | Computational methods to identify potential biological targets for a given compound. | Uncover new therapeutic indications and understand the mechanism of action. |

Development of Advanced Delivery Systems for Pyridine-Based Compounds

The therapeutic efficacy of a compound is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems (DDS) offer a means to improve the bioavailability, stability, and targeting of therapeutic agents. bccresearch.com Given that many pyridine-based compounds are used in pharmaceuticals, future research could focus on formulating this compound into sophisticated delivery systems. nih.gov

Nanotechnology-based carriers, such as liposomes, polymeric nanoparticles, and dendrimers, are particularly promising. These systems can encapsulate the compound, protecting it from premature degradation and enabling controlled release over time. Surface modification of these nanoparticles with targeting ligands (e.g., antibodies or peptides) could direct the compound specifically to diseased cells or tissues, thereby enhancing its efficacy and reducing off-target side effects. Stimuli-responsive systems, which release their payload in response to specific triggers like pH or temperature changes, could also be explored to achieve site-specific drug delivery.

| Delivery System | Mechanism | Potential Benefits |

| Liposomes | Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic drugs. | Biocompatible, can improve solubility and reduce toxicity. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled release, potential for surface functionalization for targeting. |

| Dendrimers | Highly branched, well-defined macromolecules with a central core. | High drug loading capacity, precise control over size and shape. |

| Antibody-Drug Conjugates (ADCs) | A targeted therapy where a potent drug is linked to an antibody that recognizes a specific antigen on cancer cells. | Highly specific delivery to target cells, minimizing systemic exposure. |

Investigation of Broader Biological Target Engagement Profiles

The bipyridine scaffold is a common feature in molecules with a wide range of biological activities, including antimicrobial, antitumor, and immunomodulatory effects. nih.govresearchgate.net While the specific biological targets of this compound are yet to be fully elucidated, its structure suggests that it may interact with a variety of biological macromolecules. Future research should aim to uncover this broader target engagement profile.

High-throughput screening (HTS) and computational approaches can be used to test the compound against large panels of enzymes, receptors, and other proteins to identify potential interactions. biorxiv.org The presence of the pyridinol and pyridine nitrogen atoms makes the molecule a potential metal chelator, a property that is often associated with the biological activity of polypyridyl ligands. nih.gov This suggests that it could interfere with metalloenzymes or modulate cellular metal ion homeostasis. Techniques like thermal shift assays, surface plasmon resonance, and affinity chromatography coupled with mass spectrometry can provide detailed insights into the compound's binding partners and affinities.

| Potential Target Class | Rationale | Therapeutic Area |

| Kinases | Many kinase inhibitors feature heterocyclic scaffolds. | Oncology, Inflammation |

| Metalloenzymes | The bipyridine-like structure can chelate metal ions essential for enzyme function. | Infectious Disease, Cancer |

| G-Protein Coupled Receptors (GPCRs) | A large family of receptors that are common drug targets. | Neurology, Cardiovascular Disease |

| DNA/RNA | Planar aromatic systems can intercalate into nucleic acids. | Oncology, Antiviral |

Utilization in Supramolecular Chemistry and Advanced Materials (Theoretical/Exploratory)

Beyond its potential biomedical applications, the molecular structure of this compound makes it an interesting building block for supramolecular chemistry and advanced materials. ijesm.co.in Supramolecular chemistry focuses on the non-covalent interactions between molecules to create larger, organized assemblies. ijsr.net The hydrogen bond donor (the hydroxyl group) and acceptor sites (the pyridine nitrogen atoms) on the molecule, along with the potential for π-π stacking interactions between the aromatic rings, provide the necessary features for self-assembly. ijesm.co.in

Theoretically, this compound could be used to construct a variety of supramolecular architectures, such as molecular wires, liquid crystals, or porous organic frameworks. thepharmajournal.com These materials could have applications in areas like electronics, sensing, and catalysis. thepharmajournal.com The ability of the bipyridine moiety to coordinate with metal ions also opens up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers with unique photophysical or magnetic properties. researchgate.net While these applications are currently exploratory, they represent a fertile ground for future fundamental and applied research. pageplace.deelsevierpure.com

| Potential Application Area | Underlying Principle | Possible Functionality |

| Molecular Sensors | Changes in spectroscopic properties upon binding to an analyte. | Detection of metal ions or small molecules. |

| Organic Light-Emitting Diodes (OLEDs) | Formation of luminescent metal complexes or self-assembled thin films. | Components in display and lighting technology. |

| Catalysis | Immobilization of catalytically active metal centers within a supramolecular framework. | Heterogeneous catalysis with improved stability and recyclability. |

| Data Storage | Molecules that can switch between two or more stable states. | Molecular switches for information processing at the nanoscale. ijsr.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.